4-(Trifluoromethyl)pyridin-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

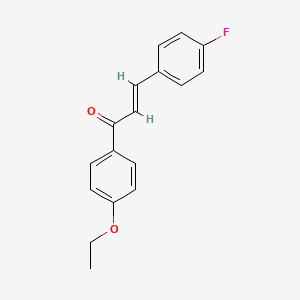

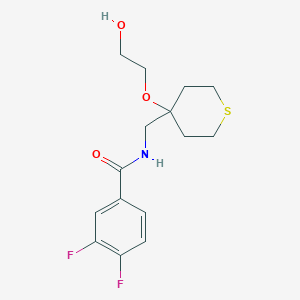

“4-(Trifluoromethyl)pyridin-2-amine hydrochloride” is a chemical compound with the CAS Number: 1281872-45-4. It has a molecular weight of 198.57 . This compound is used in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H . This indicates that the compound has a pyridine core with a trifluoromethyl group and an amine group attached to it . Chemical Reactions Analysis

“4-Amino-2-(trifluoromethyl)pyridine” can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 198.57 . The InChI code for this compound is1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H .

科学的研究の応用

Silver-Catalysed Synthesis

A study by Xiaofan Zhou et al. (2017) developed a highly efficient method for synthesizing 4-trifluoromethyl-3-pyrrolines through a silver-catalysed tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines. This atom-economical protocol represents a novel approach for constructing 4-trifluoromethyl-3-pyrrolines, showcasing an application of 4-(Trifluoromethyl)pyridin-2-amine derivatives in the synthesis of complex organic structures (Zhou et al., 2017).

Deprotonative Coupling

Masanori Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions, using an amide base generated in situ. This method efficiently targets the 4-position of pyridine substrates bearing electron-withdrawing groups, including trifluoromethyl moieties, to react with various aldehydes, thereby illustrating the chemical versatility of 4-(Trifluoromethyl)pyridin-2-amine derivatives in creating functionalized pyridines (Shigeno et al., 2019).

Aminomethylation Reactions

Haruki Nagae et al. (2015) explored the use of group 3 metal triamido complexes as catalysts for the aminomethylation reaction of ortho-pyridyl C-H bonds. This process, which includes 4-(Trifluoromethyl)pyridin-2-amine derivatives, affords a direct method for the functionalization of pyridines, enhancing the scope of their applications in synthetic organic chemistry (Nagae et al., 2015).

Corrosion Inhibition

Research by H. Ashassi-Sorkhabi et al. (2005) on the corrosion inhibition of mild steel by Schiff base compounds, including pyridine-2-yl-amine derivatives, highlights an industrial application of 4-(Trifluoromethyl)pyridin-2-amine. The study found that these compounds, through their interaction with metal surfaces, offer significant protection against corrosion, demonstrating their potential in materials science and engineering (Ashassi-Sorkhabi et al., 2005).

Synthesis of Functionalized Derivatives

V. Sukach et al. (2015) reported on the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues starting from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This work not only demonstrates the synthetic utility of 4-(Trifluoromethyl)pyridin-2-amine derivatives but also their role in generating novel compounds with potential biological activity (Sukach et al., 2015).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .

Mode of Action

It is known that this compound can undergo a chichibabin reaction to introduce an additional amine group in the para-position .

Biochemical Pathways

It is known that the compound is used in the synthesis of pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .

Result of Action

It is known that the compound is used in the synthesis of apis for cancer treatment .

生化学分析

Biochemical Properties

4-(Trifluoromethyl)pyridin-2-amine hydrochloride can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy . It can also be used for synthesising pyridine-based ligands to stabilise hypervalent iodine which is applied in a wide range of synthetic transformations .

Cellular Effects

It is known that the compound is used in the synthesis of naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . RAF inhibitors are known to influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

It is known that the compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 58-62 °C .

特性

IUPAC Name |

4-(trifluoromethyl)pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTPSFUMBBXEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride](/img/structure/B2637569.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2637571.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2637573.png)

![2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637577.png)

![Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2637580.png)

![4-Ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2637585.png)

![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)